The mechanism of action of ethyl-3,4-dihydroxybenzoate has been explored in the context of esophageal squamous cell carcinoma cells. This compound acts as an antioxidant and has been shown to induce cell autophagy and apoptosis via up-regulation of BNIP3 and N-myc downstream-regulated gene-1 (NDRG1)1. It causes S phase accumulation, loss of mitochondrial membrane permeabilization, and caspase-dependent apoptosis. The up-regulation of genes such as NDRG1, BNIP3, Beclin, and hypoxia-inducible factor-1α leads to autophagy mediated by microtubule-associated protein 1 light chain 3, which, along with apoptosis, contributes to the cytotoxic effects on cancer cells1.
Another related compound, ethyl-4-ethoxybenzoic acid (4EB), has been found to inhibit Staphylococcus aureus biofilm formation and potentiate biofilm sensitivity to vancomycin2. The anti-biofilm activity of 4EB is attributed to its ability to alter cell membrane hydrophobicity, which may prevent biofilm formation. Additionally, when combined with vancomycin, 4EB shows a synergistic effect, significantly decreasing the viability of biofilm-dwelling cells2.
The studies on ethyl-3,4-dihydroxybenzoate and ethyl-4-ethoxybenzoic acid suggest potential applications in the medical field, particularly in cancer therapy and the treatment of bacterial infections. Ethyl-3,4-dihydroxybenzoate's ability to induce apoptosis in cancer cells suggests its use as a chemotherapeutic agent1. On the other hand, ethyl-4-ethoxybenzoic acid's anti-biofilm activity and its synergistic effect with vancomycin indicate its potential as an adjunctive therapy for treating biofilm-associated infections, especially those caused by S. aureus2.
In addition to these applications, the study of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a compound with a similar structure, reveals its role as an H+/K(+)-ATPase inhibitor, which is a mechanism commonly targeted for the treatment of gastric ulcers3. This suggests that ethyl esters of benzoic acid derivatives could be explored for their antisecretory properties in gastrointestinal disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: